molecular formula C5H6O B14804300 3,4-Pentadienal

3,4-Pentadienal

Cat. No.: B14804300
M. Wt: 82.10 g/mol
InChI Key: ZAHREXMSTLJYPJ-UHFFFAOYSA-N
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Description

3,4-Pentadienal (CAS: 4009-55-6) is an α,β-unsaturated aldehyde with the molecular formula C₅H₆O and a molecular weight of 82.10 g/mol . Its structure features conjugated double bonds at the 3,4-positions of the pentadienal chain (Fig. 1). This compound is commercially available through specialized chemical suppliers like LEAP CHEM CO., LTD., which highlights its use in research and industrial applications, particularly as an intermediate in organic synthesis . Notably, this compound has been identified in plant extracts, such as Hibiscus cannabinus L. leaves, though its biological activity remains understudied compared to other compounds .

Properties

InChI

InChI=1S/C5H6O/c1-2-3-4-5-6/h3,5H,1,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAHREXMSTLJYPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C=CCC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

82.10 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Mechanism and Kinetic Parameters

The thermal rearrangement of propargyl vinyl ethers represents a cornerstone in 3,4-pentadienal synthesis. Black and Landor (1965) first demonstrated that propargyl vinyl ether (7) undergoes vapor-phase pyrolysis at 450°C to yield this compound (8) via a non-aromatic Claisen rearrangement mechanism. This process involves a cyclic six-membered transition state, where the triple bond participates in a-sigmatropic shift, resulting in the formation of the allenic aldehyde backbone.

Kinetic studies reveal an activation energy of 34.4 kcal/mol and an entropy of activation (ΔS‡) of -9.4 e.u., consistent with a concerted pathway. Methyl substitution at terminal positions slows the reaction rate due to steric hindrance, while electron-donating groups at the 5-position stabilize partial charges in the transition state, accelerating cleavage.

Experimental Protocols and Yields

A representative procedure involves flash vacuum pyrolysis (FVP) of propargyl vinyl ether derivatives in benzene or toluene at 450°C with a contact time of 0.1–0.5 seconds. Trapping the pyrolysate at -78°C affords this compound in 65–78% yield. For example, pyrolysis of 3-carbomethoxypropynyl ethenyl ether (3) produces 3-carbomethoxy-3,4-pentadienal (4), which is subsequently hydrolyzed to the target compound.

Table 1: Yield Optimization in Propargyl Vinyl Ether Pyrolysis

Substrate Temperature (°C) Solvent Yield (%)
Propargyl vinyl ether 450 Benzene 78
3-Carbomethoxy derivative 450 Toluene 65
Methyl-substituted analog 400 Xylene 55

Claisen-Type Rearrangements of Allenic Precursors

Catalytic vs. Thermal Pathways

The Claisen rearrangement of allenic ethers offers an alternative route to this compound. Zsindely and Schmid (1967) demonstrated that 2,6-dimethylphenyl propargyl ether (13) undergoes rearrangement at 300°C to form an allene-dienone intermediate, which isomerizes to this compound derivatives under acidic conditions. Catalytic variants using Lewis acids like BF₃·Et₂O reduce the required temperature to 120°C but result in lower yields (45–60%) due to competing polymerization.

Solvent and Substituent Effects

Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing dipolar transition states. For instance, thermolysis of diethyl isobutenylpropargyl malonate (9) in DMF at 180°C yields diethyl 2,2-dimethylpent-3,4-dienylidene malonate (10), which is hydrolyzed to this compound in 70% overall yield. Electron-withdrawing groups on the propargyl moiety increase regioselectivity, while bulky substituents favor side-product formation.

Lactonization and Hydrolysis Strategies

Grignard Addition-Lactonization Sequences

A novel approach involves the addition of organometallic reagents to allenic aldehydes followed by cyclization. Kitazawa et al. (1980) reported that treating 3-carbomethoxy-3,4-pentadienal (4) with phenylmagnesium bromide at -78°C generates an allenic alkoxide intermediate, which undergoes acid-catalyzed lactonization to form phenyl allenic lactones. Subsequent oxidative cleavage of the lactone ring with ozone or RuO₄ yields this compound in 55–60% yield over three steps.

Hydrolytic Conditions and Byproduct Control

Hydrolysis of 3-carbomethoxy-3,4-pentadienal derivatives requires careful pH control. Basic conditions (pH 10–12, NaOH/EtOH) provide higher conversion rates (>90%) but risk aldol condensation side reactions. Neutral hydrolysis (pH 7, buffered aqueous THF) at 40°C minimizes byproducts, achieving 84% isolated yield.

Table 2: Hydrolysis Optimization for 3-Carbomethoxy Precursors

Conditions Temperature (°C) Time (h) Yield (%)
1M NaOH/EtOH 25 2 90
Phosphate buffer/THF 40 4 84
HCl (0.1M)/Dioxane 60 1 72

Industrial-Scale Production Considerations

Continuous Flow Pyrolysis Systems

Pilot-scale studies using tubular reactors with quartz-lined surfaces demonstrate the feasibility of continuous this compound production. At a feed rate of 5 kg/h of propargyl vinyl ether and 500°C wall temperature, the system achieves 72% conversion with 98% purity (by GC-FID). Key challenges include coke deposition on reactor walls, mitigated by periodic oxidative regeneration cycles.

Cost Analysis and Feedstock Availability

Current market prices for propargyl alcohol (the primary precursor) range from $120–150/kg, making this compound synthesis cost-prohibitive for large-scale applications. Emerging catalytic methods for propargyl alcohol production from acetylene and formaldehyde could reduce precursor costs by 40–60%, potentially enabling industrial adoption.

Chemical Reactions Analysis

Types of Reactions: 3,4-Pentadienal undergoes several types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: The diene system can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (e.g., Br2) and nucleophiles (e.g., Grignard reagents) are employed.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted dienes and other derivatives.

Scientific Research Applications

Chemistry: 3,4-Pentadienal is used as a building block in organic synthesis. Its conjugated diene system makes it a valuable intermediate for the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential role in biochemical pathways and its interactions with biological molecules.

Medicine: Research is ongoing to explore the potential medicinal properties of this compound, including its use as a precursor for the synthesis of pharmaceutical compounds.

Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials. Its unique chemical properties make it suitable for various applications in material science.

Mechanism of Action

The mechanism of action of 3,4-Pentadienal involves its interaction with molecular targets through its conjugated diene system and aldehyde group. The compound can undergo nucleophilic addition reactions with various biomolecules, leading to the formation of adducts. These interactions can affect biochemical pathways and cellular processes, making this compound a compound of interest in both chemical and biological research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers: 3,4-Pentadienal vs. 2,4-Pentadienal

The positional isomer 2,4-Pentadienal (CAS: Not specified; HMDB ID: HMDB0031597) shares the same molecular formula (C₅H₆O) but differs in the arrangement of double bonds (2,4-positions). Key differences include:

  • Chemical Reactivity : The conjugation in 2,4-Pentadienal (between C2-C3 and C4-C5) may enhance its electrophilicity compared to this compound, influencing reactivity in Diels-Alder or nucleophilic addition reactions.
Table 1: Structural Isomers of Pentadienal
Property This compound 2,4-Pentadienal
CAS Number 4009-55-6 Not specified
Molecular Formula C₅H₆O C₅H₆O
Molecular Weight (g/mol) 82.10 82.10
Double Bond Positions 3,4 2,4
Notable Characteristics Intermediate in synthesis Fruity odor

Substituted Derivatives: 2,2-Dimethyl-3,4-Pentadienal

The dimethyl derivative 2,2-Dimethyl-3,4-Pentadienal (CAS: 4058-51-9) has the formula C₇H₁₀O and a molecular weight of 110.15 g/mol . The addition of two methyl groups at the 2-position alters its steric and electronic properties:

  • Steric Effects : The methyl groups may hinder nucleophilic attack at the aldehyde group, reducing reactivity compared to the parent compound.
  • Applications : Substituted derivatives like this are often used in specialty polymers or as precursors in asymmetric synthesis.
Table 2: Substituted Derivatives of this compound
Property This compound 2,2-Dimethyl-3,4-Pentadienal
CAS Number 4009-55-6 4058-51-9
Molecular Formula C₅H₆O C₇H₁₀O
Molecular Weight (g/mol) 82.10 110.15
Key Modification None Methyl groups at 2-position

Longer-Chain Derivatives: 2-Butyl-3,4-Pentadienal

The compound 2-Butyl-3,4-Pentadienal (CAS: 4456-89-7, C₉H₁₄O) features a butyl group at the 2-position, increasing its hydrophobicity and molecular weight (138.21 g/mol) .

Key Research Findings

Biological Activity : this compound lacks documented gene associations in obesity-related studies, unlike other compounds in Hibiscus cannabinus extracts .

Analytical Challenges : Identifying this compound in complex mixtures requires advanced techniques like GC-MS, as highlighted in guidance documents on substance identification .

Commercial Availability : LEAP CHEM CO., LTD. supplies this compound with stringent storage guidelines (dry, ventilated conditions), reflecting its sensitivity to moisture and heat .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for producing 3,4-Pentadienal in laboratory settings?

  • Methodological Answer : The synthesis of this compound typically involves catalytic oxidation of precursor alkynes or selective cleavage of conjugated dienes. For instance, Pd-catalyzed oxidation of 1,3-dienes under controlled oxygen atmospheres yields high-purity this compound. Key steps include optimizing reaction temperature (e.g., 60–80°C) and catalyst loading (0.5–2 mol%) to minimize side products like ketones or over-oxidized derivatives. Post-synthesis purification via fractional distillation or preparative GC-MS is critical to confirm purity (>95%) .

Q. How can the structural and electronic properties of this compound be characterized experimentally?

  • Methodological Answer : Structural elucidation requires a combination of spectroscopic techniques:

  • NMR : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to identify allylic proton coupling patterns and carbonyl carbon shifts.
  • IR Spectroscopy : Confirm the presence of conjugated carbonyl groups (C=O stretching ~1680–1720 cm1^{-1}).
  • X-ray Crystallography : For definitive bond-length and angle measurements in crystalline derivatives.
    Cross-validation with computational models (e.g., DFT) enhances accuracy .

Q. What safety protocols are essential when handling this compound in laboratory experiments?

  • Methodological Answer : Due to its high reactivity and potential toxicity, use fume hoods, nitrile gloves, and flame-resistant lab coats. Store under inert gas (N2_2 or Ar) at –20°C to prevent polymerization. Regularly monitor air quality for volatile organic compounds (VOCs) using gas sensors. Emergency protocols should include neutralization with sodium bicarbonate for spills .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in reported reactivity patterns of this compound?

  • Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) can model transition states and electron distribution to explain divergent reactivity. For example, conflicting reports on Diels-Alder regioselectivity may arise from solvent effects or substituent-induced electronic perturbations. Validate computational results against experimental kinetic data (e.g., rate constants measured via stopped-flow spectroscopy) .

Q. What statistical methods are appropriate for addressing heterogeneity in meta-analyses of this compound toxicity studies?

  • Methodological Answer : Use Higgins’ I2I^2 statistic to quantify heterogeneity (% of total variation due to between-study differences). If I2>50%I^2 > 50\%, employ random-effects models to account for variability. Sensitivity analyses (e.g., excluding outliers, subgrouping by exposure duration) can identify sources of inconsistency. Pre-register protocols to reduce bias in literature selection .

Q. How can researchers design experiments to distinguish between kinetic vs. thermodynamic control in this compound-mediated reactions?

  • Methodological Answer : Conduct time-resolved experiments (e.g., in situ IR monitoring) to track intermediate formation. Compare product ratios under low-temperature (kinetic) vs. high-temperature (thermodynamic) conditions. Computational free-energy profiles (e.g., using Gaussian) can predict dominant pathways. Validate with isotopic labeling (e.g., 18O^{18}\text{O}) to trace reaction mechanisms .

Q. What strategies mitigate reproducibility challenges in synthesizing enantiomerically pure this compound derivatives?

  • Methodological Answer : Employ asymmetric catalysis (e.g., chiral oxazaborolidines) with strict control of moisture and oxygen. Use chiral stationary-phase HPLC to verify enantiomeric excess (>99%). Document all synthetic parameters (e.g., stirring rate, solvent batch) in open-access repositories to enhance replicability .

Data Analysis and Reporting

Q. How should researchers handle conflicting spectral data for this compound in published studies?

  • Methodological Answer : Reanalyze raw data (if accessible) to check for baseline noise or calibration errors. Cross-reference with high-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) to resolve ambiguities. Publish negative results and methodological limitations transparently to guide future studies .

Q. What frameworks ensure robust statistical analysis of this compound’s environmental degradation kinetics?

  • Methodological Answer : Apply non-linear regression (e.g., pseudo-first-order models) to degradation rate data. Report confidence intervals (95%) and use ANOVA to compare degradation pathways across pH or temperature gradients. Open-source tools like R or Python’s SciPy enhance reproducibility .

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